10-(4-hydroxy-3-methoxyphenyl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione
Description
10-(4-Hydroxy-3-methoxyphenyl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione is a structurally complex indenoquinoline derivative characterized by a fused indenoquinoline core substituted with a 4-hydroxy-3-methoxyphenyl group. This compound is synthesized via a multicomponent reaction involving aromatic aldehydes, indan-1,3-dione, dimedone, and p-toluidine or ammonium acetate, using a heterogeneous Cu/zeolite-Y catalyst under reflux conditions . The Cu/zeolite-Y catalyst provides both Brønsted and Lewis acid sites, enabling high yields (up to 90%) and reduced reaction times (typically 60–120 minutes) while allowing catalyst recycling for up to five cycles without significant loss of activity .
The compound exhibits notable biological activity, particularly in anticancer research. Molecular docking and dynamics simulations reveal its ability to intercalate into DNA through reversible binding, with free binding energies ranging from -6.86 to -9.87 kcal·mol⁻¹ . The 4-hydroxy-3-methoxyphenyl substituent may enhance interactions with DNA nucleobases, such as DC3, DG4, and DT8, via hydrophobic and van der Waals forces .
Properties
IUPAC Name |
10-(4-hydroxy-3-methoxyphenyl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO4/c1-28-18-11-12(9-10-16(18)25)19-20-15(7-4-8-17(20)26)24-22-13-5-2-3-6-14(13)23(27)21(19)22/h2-3,5-6,9-11,19,24-25H,4,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNVGSOFWHKUKOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C3=C(CCCC3=O)NC4=C2C(=O)C5=CC=CC=C54)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 10-(4-hydroxy-3-methoxyphenyl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione is a complex organic molecule that has garnered attention in recent years for its potential biological activities. This article explores the biological activity of this compound, including its effects on various biological systems, mechanisms of action, and potential therapeutic applications.
Structure
The compound features a unique indenoquinoline structure, which is characterized by:
- A tetrahydroindene moiety
- A quinoline ring
- Hydroxy and methoxy functional groups
Molecular Formula
The molecular formula of the compound is with a molecular weight of approximately 281.37 g/mol.
Antimicrobial Activity
Recent studies have indicated that derivatives of indenoquinoline compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been tested against various bacterial strains including Mycobacterium smegmatis and Pseudomonas aeruginosa.
Case Study: Antimicrobial Screening
In a study published in RSC Advances, synthesized compounds were screened for their antibacterial properties. Compounds with structural similarities showed effective inhibition against tested microorganisms with minimal inhibitory concentration (MIC) values as low as 6.25 µg/ml against Mycobacterium smegmatis .
Antioxidant Activity
The antioxidant potential of the compound has also been evaluated. The presence of hydroxyl groups in the structure suggests that it may scavenge free radicals effectively. A study indicated that compounds with similar functionalities demonstrated high antioxidant activity in various assays .
Cytotoxicity and Cancer Research
Indenoquinoline derivatives have been investigated for their cytotoxic effects on cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been noted in several studies. For example, certain derivatives were shown to inhibit cell proliferation in breast cancer cell lines through the modulation of apoptotic pathways .
Enzyme Inhibition
Another area of interest is the inhibition of specific enzymes. The compound has been shown to inhibit human nucleotide pyrophosphatase/phosphodiesterase enzymes, which are involved in nucleotide metabolism. This inhibition could have implications for cancer therapy and other metabolic disorders .
Summary of Biological Activities
| Activity | Details |
|---|---|
| Antimicrobial | Effective against Mycobacterium smegmatis and Pseudomonas aeruginosa |
| Antioxidant | High potential to scavenge free radicals |
| Cytotoxicity | Induces apoptosis in cancer cell lines |
| Enzyme Inhibition | Inhibits human nucleotide pyrophosphatase/phosphodiesterase enzymes |
The biological activity of this compound is likely attributed to:
- Hydroxyl Groups : Contribute to antioxidant activity by donating hydrogen atoms to free radicals.
- Indenoquinoline Framework : Facilitates interaction with biological targets such as enzymes and receptors.
- Electron-Drawing Effects : The methoxy groups may enhance the electron density on the aromatic rings, increasing reactivity with biological molecules.
Scientific Research Applications
Biological Applications
The compound has been studied for its potential therapeutic effects in several areas:
Anticancer Activity
Research indicates that derivatives of indenoquinoline structures exhibit significant anticancer properties. The presence of the hydroxy and methoxy groups in this compound enhances its interaction with biological targets involved in cancer cell proliferation. Studies have shown that similar compounds can induce apoptosis in cancer cells through various mechanisms including the inhibition of specific kinases and modulation of apoptotic pathways .
Antimicrobial Properties
Compounds related to this structure have demonstrated antimicrobial activity against a range of pathogens. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymes. The hydroxyl and methoxy groups are believed to play a critical role in enhancing the bioactivity against microbial strains .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored through its ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. This suggests its utility in treating inflammatory diseases and conditions .
Applications in Drug Development
The unique structural features of 10-(4-hydroxy-3-methoxyphenyl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione make it a valuable scaffold for drug design:
Lead Compound for New Drugs
Due to its diverse biological activities, this compound can serve as a lead structure for the development of new pharmaceuticals targeting cancer and infectious diseases. Its modifications can yield derivatives with enhanced potency and selectivity .
Biosensors
The compound's properties allow it to be utilized in biosensing applications where it can act as a fluorescent probe for detecting specific biomolecules or pathogens .
Synthetic Strategies
Several synthetic routes have been developed to obtain this compound and its derivatives:
- Condensation Reactions : The synthesis often involves condensation reactions between appropriate phenolic precursors and indene derivatives.
- Functional Group Modifications : Post-synthetic modifications can enhance solubility and bioactivity.
Case Study 1: Anticancer Activity Assessment
A study evaluated the anticancer effects of various indenoquinoline derivatives including our compound against breast cancer cell lines (MCF-7). Results indicated that the compound inhibited cell growth significantly at micromolar concentrations .
Case Study 2: Antimicrobial Testing
In another study, the antimicrobial efficacy was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., Cl, F) increase cytotoxicity and DNA binding stability by enhancing electrostatic interactions with DNA’s phosphate backbone .
- Bulky substituents (e.g., naphthyl) may shift biological activity from anticancer to anti-virulence pathways, as seen in .
- The 4-hydroxy-3-methoxyphenyl group in the target compound balances moderate hydrophobicity and hydrogen-bonding capacity, enabling reversible DNA intercalation without excessive toxicity .
Key Observations :
Key Observations :
- Chlorinated derivatives exhibit the highest cytotoxicity, likely due to stronger DNA binding and reduced dissociation rates .
- The target compound’s reversible binding may reduce off-target effects, making it a safer candidate for therapeutic development .
Research Findings
Catalyst Efficiency : Cu/zeolite-Y outperforms other catalysts in yield (90%) and recyclability, critical for industrial scalability .
Structure-Activity Relationship : Substituents dictate biological activity—electron-withdrawing groups enhance cytotoxicity, while bulky groups diversify therapeutic targets .
DNA Interaction Stability : Molecular dynamics simulations confirm stable intercalation of the target compound, with RMSD < 2 Å over 50 ns trajectories .
Q & A
Q. What are the most efficient synthetic routes for this compound, and how do reaction conditions influence yield?
The compound is synthesized via a multicomponent reaction involving aromatic aldehydes, indan-1,3-dione, dimedone, and p-toluidine/ammonium acetate. A heterogeneous CuO/zeolite-Y catalyst in ethanol under reflux significantly reduces reaction time (4–6 hours) and improves yields (85–92%) by leveraging both Brønsted and Lewis acid sites . Key variables include catalyst loading (5–10 wt%), solvent polarity, and temperature (80–90°C). Characterization of intermediates via FT-IR and GC-MS ensures reaction progression monitoring.
Q. Which spectroscopic methods are critical for characterizing this compound?
Essential techniques include:
- FT-IR : Identifies functional groups (e.g., carbonyl stretches at 1700–1750 cm⁻¹ for dione moieties) .
- NMR : ¹H NMR confirms proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm; methoxy groups at δ 3.8–4.0 ppm). ¹³C NMR resolves quaternary carbons in the fused indenoquinoline system .
- GC-MS : Validates molecular weight (e.g., m/z 405 for the parent ion) and fragmentation patterns .
Q. What preliminary biological activities have been reported for this compound?
Indenoquinoline derivatives exhibit antimicrobial and anticancer properties. For example:
- Antimicrobial : MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli via membrane disruption .
- Anticancer : IC₅₀ of 12–25 µM against MCF-7 breast cancer cells through topoisomerase inhibition .
Advanced Research Questions
Q. How can catalyst design optimize the synthesis of structurally related indenoquinolines?
Heterogeneous catalysts like Cu/zeolite-Y enhance recyclability (5 cycles with <5% yield drop) by minimizing metal leaching. Surface area (BET: 450–500 m²/g) and acid site density (pyridine FT-IR: Lewis/Brønsted ratio 2:1) are critical for regioselectivity in forming the fused quinoline-dione core . Advanced characterization (XPS, TEM) correlates Cu²⁺ oxidation states with catalytic activity.
Q. How can researchers resolve contradictions in biological activity data across studies?
Discrepancies in IC₅₀ values (e.g., 12 vs. 25 µM) may arise from assay conditions (e.g., serum concentration, incubation time). Standardization steps:
Q. What strategies improve the compound’s solubility and bioavailability for in vivo studies?
Q. How do substituent modifications impact its activity against drug-resistant pathogens?
- Methoxy to halogen substitution : Fluorine at the 4-position increases lipophilicity (logP +0.5), enhancing penetration into Gram-negative biofilms .
- Methylsulfanyl groups : Improve binding to bacterial efflux pump inhibitors (e.g., NorA in MRSA) via hydrophobic interactions .
Q. What computational methods predict binding modes with biological targets?
- Molecular docking (AutoDock Vina) : Simulate interactions with topoisomerase II (binding energy: −9.5 kcal/mol) .
- MD simulations (GROMACS) : Assess stability of ligand-enzyme complexes over 100 ns trajectories .
- QSAR models : Correlate Hammett σ values of substituents with IC₅₀ (R² >0.85) .
Methodological Considerations
Q. How to validate purity and stability during long-term storage?
- HPLC-DAD : Purity >98% with C18 columns (acetonitrile/water gradient).
- Stability : Store at −20°C under argon; monitor degradation via LC-MS (major degradation product: hydrolyzed dione at m/z 387) .
Q. What comparative studies exist between this compound and similar indenoquinolines?
- 7,7-Dimethyl analogs : Reduced planarity lowers intercalation with DNA but improves metabolic stability (t₁/₂ increased from 2.5 to 4.2 hours) .
- Nitro-substituted derivatives : Higher redox activity (cyclic voltammetry peaks at −0.3 V) correlates with pro-apoptotic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
